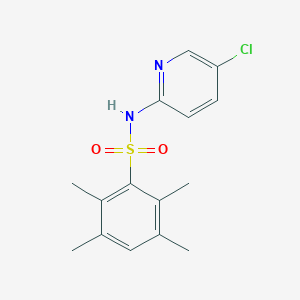
N-(5-chloropyridin-2-yl)-2-methoxy-4-methylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloropyridin-2-yl)-2-methoxy-4-methylbenzenesulfonamide, also known as PTK787, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. PTK787 is a member of the sulfonamide class of compounds, which are known to have a wide range of biological activities.
科学研究应用
N-(5-chloropyridin-2-yl)-2-methoxy-4-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetic retinopathy, and age-related macular degeneration. This compound has been shown to inhibit the activity of vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR), which are involved in angiogenesis and tumor growth. This compound has also been shown to have anti-inflammatory and anti-oxidative properties, which may contribute to its therapeutic effects.
作用机制
N-(5-chloropyridin-2-yl)-2-methoxy-4-methylbenzenesulfonamide works by inhibiting the activity of VEGFR and PDGFR, which are involved in the regulation of angiogenesis and tumor growth. Specifically, this compound binds to the ATP-binding site of these receptors, preventing the activation of downstream signaling pathways. This leads to a decrease in the production of pro-angiogenic factors and a reduction in tumor growth.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of angiogenesis, reduction of tumor growth, and anti-inflammatory and anti-oxidative properties. This compound has also been shown to improve blood flow and vascular function in animal models of diabetes and hypertension.
实验室实验的优点和局限性
One advantage of using N-(5-chloropyridin-2-yl)-2-methoxy-4-methylbenzenesulfonamide in lab experiments is its specificity for VEGFR and PDGFR, which allows for the selective inhibition of angiogenesis and tumor growth. However, one limitation of using this compound is its relatively short half-life, which may require frequent dosing in animal models.
未来方向
There are several future directions for the study of N-(5-chloropyridin-2-yl)-2-methoxy-4-methylbenzenesulfonamide, including the development of more potent and selective inhibitors of VEGFR and PDGFR, the investigation of combination therapies with other anti-angiogenic agents, and the exploration of this compound's potential therapeutic applications in other diseases, such as cardiovascular disease and neurodegenerative disorders.
In conclusion, this compound is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound works by inhibiting the activity of VEGFR and PDGFR, leading to a decrease in angiogenesis and tumor growth. This compound has a range of biochemical and physiological effects, including anti-inflammatory and anti-oxidative properties. While there are advantages and limitations to using this compound in lab experiments, there are several future directions for the study of this compound.
合成方法
N-(5-chloropyridin-2-yl)-2-methoxy-4-methylbenzenesulfonamide can be synthesized through a multi-step process that involves the reaction of various starting materials. The first step involves the synthesis of 5-chloropyridin-2-amine, which is then reacted with 2-methoxy-4-methylbenzenesulfonyl chloride to form the desired product. The synthesis method has been optimized to produce high yields of this compound with high purity.
属性
分子式 |
C13H13ClN2O3S |
|---|---|
分子量 |
312.77 g/mol |
IUPAC 名称 |
N-(5-chloropyridin-2-yl)-2-methoxy-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H13ClN2O3S/c1-9-3-5-12(11(7-9)19-2)20(17,18)16-13-6-4-10(14)8-15-13/h3-8H,1-2H3,(H,15,16) |
InChI 键 |
BESCQRXZRWLWGT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=NC=C(C=C2)Cl)OC |
规范 SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=NC=C(C=C2)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-[(4-Ethoxy-3-ethylphenyl)sulfonyl]pyrrolidine](/img/structure/B226115.png)
![2-[(3-Chlorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B226124.png)





![1-[(4-Bromo-5-methoxy-2-methylphenyl)sulfonyl]piperidine](/img/structure/B226173.png)



